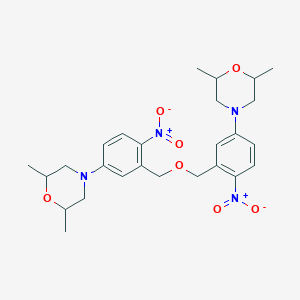
4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) is a complex organic compound characterized by its unique structure, which includes two nitro-substituted phenylene groups connected by an oxybis(methylene) bridge, and two dimethylmorpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) typically involves multiple steps One common route starts with the nitration of 4,4’-methylenedianiline to introduce nitro groups This is followed by the reaction with formaldehyde to form the oxybis(methylene) bridge
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen atoms.
Oxidation: The phenylene groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Formation of 4,4’-((Oxybis(methylene))bis(4-amino-3,1-phenylene))bis(2,6-dimethylmorpholine).
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced polymers and materials with specific electronic properties.
Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs due to its complex structure and functional groups.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) depends on its specific application. In materials science, its action is related to its ability to form stable polymers. In pharmaceuticals, it may interact with biological targets through its nitro and morpholine groups, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: A precursor in the synthesis of the compound.
4,4’-Dinitrodiphenylmethane: Similar structure but lacks the morpholine groups.
Bis(4-nitrophenyl)methane: Similar nitro-substituted phenylene groups but different bridging structure.
Biological Activity
4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) is a complex organic compound notable for its unique structure, which includes two nitro-substituted phenylene groups linked by an oxybis(methylene) bridge and two dimethylmorpholine groups. This compound has garnered attention in various fields, particularly in materials science and pharmaceuticals, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C26H34N4O7
- Molecular Weight : 514.6 g/mol
- IUPAC Name : 4-[3-[[5-(2,6-dimethylmorpholin-4-yl)-2-nitrophenyl]methoxymethyl]-4-nitrophenyl]-2,6-dimethylmorpholine
- InChI Key : DLPGFKKHSFLVOS-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of 4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) is primarily associated with its interactions with biological molecules. The nitro groups may undergo reduction to amines, which can alter their biological properties. Additionally, the morpholine moieties are known to influence the compound's pharmacological profile.
The compound's mechanism of action can vary based on its application:
- In Pharmaceuticals : It may interact with enzymes or receptors due to the presence of nitro and morpholine groups, potentially affecting enzyme activity or receptor binding.
- In Materials Science : Its ability to form stable polymers is crucial for applications in advanced materials.
Research Findings and Case Studies
Several studies have investigated the biological implications of similar compounds and their derivatives. Here are some key findings:
-
Anticancer Activity :
- A study on nitro-substituted compounds indicated that they exhibit significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest. The presence of morpholine groups enhances solubility and bioavailability, potentially increasing efficacy against cancer cells.
-
Antimicrobial Properties :
- Research has shown that compounds containing morpholine structures can exhibit antimicrobial activity. The specific interactions of 4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) with bacterial membranes could lead to disruption and subsequent cell death.
-
Neuropharmacological Effects :
- Similar morpholine derivatives have been studied for their stimulant effects. They may act as serotonin reuptake inhibitors, suggesting potential antidepressant-like effects.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,4’-Methylenedianiline | Structure | Precursor in synthesis; potential anticancer activity |
| 4,4’-Dinitrodiphenylmethane | Structure | Similar structure; studied for toxicity |
| Bis(4-nitrophenyl)methane | Structure | Antimicrobial properties; potential drug candidate |
Properties
Molecular Formula |
C26H34N4O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
4-[3-[[5-(2,6-dimethylmorpholin-4-yl)-2-nitrophenyl]methoxymethyl]-4-nitrophenyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C26H34N4O7/c1-17-11-27(12-18(2)36-17)23-5-7-25(29(31)32)21(9-23)15-35-16-22-10-24(6-8-26(22)30(33)34)28-13-19(3)37-20(4)14-28/h5-10,17-20H,11-16H2,1-4H3 |
InChI Key |
DLPGFKKHSFLVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])COCC3=C(C=CC(=C3)N4CC(OC(C4)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















